molecular formula C13H18O6 B12302406 Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

Cat. No.: B12302406
M. Wt: 270.28 g/mol
InChI Key: VWJHMMJIBAUJEL-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate typically involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the methyl ester group. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Scientific Research Applications

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular pathways and result in the observed biological effects .

Comparison with Similar Compounds

Methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 6,7-dimethoxy-1-oxo-4a,5,6,7,8,8a-hexahydroisochromene-4-carboxylate

InChI

InChI=1S/C13H18O6/c1-16-10-4-7-8(5-11(10)17-2)13(15)19-6-9(7)12(14)18-3/h6-8,10-11H,4-5H2,1-3H3

InChI Key

VWJHMMJIBAUJEL-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OC)C(=O)OC=C2C(=O)OC

Origin of Product

United States

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